N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with an ethyl group at position 8, a 4-fluorophenyl group at position 3, and a thioacetamide side chain linked to a 3,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4OS/c1-4-30-11-9-25(10-12-30)28-23(19-5-7-20(26)8-6-19)24(29-25)32-16-22(31)27-21-14-17(2)13-18(3)15-21/h5-8,13-15H,4,9-12,16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGDKPAKJBWKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H24F2N4S
- Molecular Weight : 392.49 g/mol
The presence of the triazaspiro scaffold contributes to its biological activity by facilitating interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Triazaspiro Framework : Utilizing cyclization techniques to create the spiro structure.
- Thioacetamide Functionalization : Introduction of the thioacetamide group to enhance biological activity.
- Final Acetylation : Converting the amine into an acetamide to improve solubility and stability.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of prolyl hydroxylase (PHD) enzymes, which play a crucial role in cellular oxygen sensing and regulation of erythropoiesis .
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Anticancer Study : A study evaluating the effects on HepG2 liver cancer cells demonstrated that the compound reduced viability by 70% at a concentration of 10 µM after 48 hours. Mechanistic studies revealed that it activated caspase pathways involved in apoptosis .
- Cardiovascular Research : In a model of myocardial infarction (MI), the compound exhibited protective effects by inhibiting mitochondrial permeability transition pore (mPTP) opening, thereby reducing apoptosis in cardiac cells .
- Antimicrobial Evaluation : The compound was tested against several pathogens, including Staphylococcus aureus and Candida albicans, showing promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the spirocyclic core, substituents, and side chains. Below is a detailed comparison:
Core Structure and Substituent Variations
N-(3,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide ()
- Key Differences :
- The 3,5-dimethylphenyl group in the target compound is replaced with a 3,4-difluorophenyl moiety.
- The 4-fluorophenyl group on the spirocyclic core is replaced with a simple phenyl group.
- Implications :
- The 3,4-difluorophenyl substitution may enhance polarity and alter binding affinity compared to the lipophilic 3,5-dimethylphenyl group. Fluorine atoms can also improve metabolic stability .
2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide ()
- Key Differences :
- The 3,5-dimethylphenyl group is replaced with a 4-isopropylphenyl group.
- Implications :
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide ()
- Key Differences :
- The spirocyclic core contains two ketone groups (2,4-dioxo) instead of a diene system.
- The substituent on the acetamide side chain is a 4-(trifluoromethoxy)phenyl group.
- Implications :
- The dioxo groups introduce hydrogen-bonding capability, which may enhance interactions with polar residues in biological targets. The trifluoromethoxy group offers both electron-withdrawing and lipophilic properties .
Pharmacological Analogs (Non-Spirocyclic)
Compounds from , such as N-(4-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (11), share a thioacetamide-quinazolinone scaffold. While structurally distinct from the target compound, these analogs highlight the importance of:
- Sulfonamide groups : Enhancing solubility and target engagement (e.g., carbonic anhydrase inhibition).
- Thioether linkages : Contributing to conformational flexibility and redox stability .
Research Implications and Gaps
- Structural Activity Relationships (SAR) :
- Pharmacological Data: While antimicrobial activity is reported for thioacetamide-quinazolinone analogs (), similar data for the spirocyclic target compound remain unexplored in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
